Choerospondin
Overview
Description
Choerospondin is a flavonoid compound isolated from the bark of Choerospondias axillaris . It is especially used by the Mongolians as a sedative and cardiotonic .
Synthesis Analysis
The ripe fruit of Choerospondias axillaris (Roxb.) Burtt et Hill (Anacardiaceae), collected in the fall, is used to extract Choerospondin . A preparation method for Choerospondin and its application in antibacterial drugs have been reported .Molecular Structure Analysis
The molecular formula of Choerospondin is C21H22O10. The exact mass is 434.12 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Choerospondin .Physical And Chemical Properties Analysis
Choerospondin has a molecular weight of 434.39 and a molecular formula of C21H22O10 . It has a predicted density of 1.597±0.06 g/cm3, a melting point of 191 °C, and a predicted boiling point of 780.8±60.0 °C .Scientific Research Applications
Antioxidant Properties
Choerospondin, found in Choerospondias axillaris fruit, has demonstrated significant antioxidant properties. Studies have shown its effectiveness in both in vitro and in vivo settings. For instance, an aqueous extract from Choerospondias axillaris fruit exhibited strong scavenging effects on superoxide anions, DPPH, H2O2, and OH in vitro. Additionally, it demonstrated in vivo antioxidant activity in a d-galactose-induced mouse aging model, suggesting its potential in mitigating oxidative damage in cardiovascular diseases (Wang et al., 2008). Another study highlighted the antioxidant activity of proanthocyanidin-rich fractions from Choerospondias axillaris peels, further emphasizing its potential as a natural antioxidant source (Li et al., 2016).
Cardiovascular Health Benefits
Choerospondias axillaris, containing choerospondin, has been traditionally used for treating cardiovascular diseases. A study on the preventive effects of total flavones of Choerospondias axillaris on ischemia/reperfusion-induced myocardial infarction in rats showed that these compounds could improve cardiac function and reduce heart pathologic lesions. These effects were associated with anti-oxidative and anti-apoptotic activities, indicating a potential therapeutic application for cardiovascular health (Li et al., 2014).
Antimicrobial and Antitumor Activities
Choerospondias axillaris extracts have shown antimicrobial and antitumor activities. For instance, peel polyphenolic (PP) and flesh polyphenolic (FP) extracts exhibited strong antimicrobial effects against tested strains and inhibited the growth of HepG2 and Caco-2 cells in a dose- and time-dependent manner. This indicates the potential of choerospondin in antimicrobial and cancer treatment applications (Li et al., 2016).
Anti-Hyperlipidemic Activity
Choerospondias axillaris has also demonstrated anti-hyperlipidemic activity. A study on the antihyperlipidemic activity of Choerospondias axillaris in rats revealed its potential in reducing hyperlipidemia. The methanolic extract of the fruit significantly reduced levels of serum Total Cholesterol, Triglycerides, LDL-C, VLDL-C, and increased HDL-C, suggesting its use in managing hyperlipidemia (Khadka et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSYIXRWHRPMN-SFTVRKLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230942 | |
Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
CAS RN |
81202-36-0 | |
Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Two new glycosyl flavonoids including a glycosyl aurone, together with six known flavonoids were isolated from the roots and rhizomes of
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